molecular formula C15H14ClN B12853415 6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12853415
M. Wt: 243.73 g/mol
InChI Key: PVQUZKPQNVDNHD-UHFFFAOYSA-N
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Description

6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a chlorine atom at the 6th position and a phenyl group at the 1st position of the tetrahydroisoquinoline ring system makes this compound particularly interesting for medicinal chemistry research .

Preparation Methods

The synthesis of 6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . For industrial production, the reaction conditions are optimized to ensure high yield and purity. This often involves the use of specific catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives such as:

The presence of the chlorine atom in this compound makes it unique, potentially enhancing its reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

6-chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C15H14ClN/c16-13-6-7-14-12(10-13)8-9-17-15(14)11-4-2-1-3-5-11/h1-7,10,15,17H,8-9H2

InChI Key

PVQUZKPQNVDNHD-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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